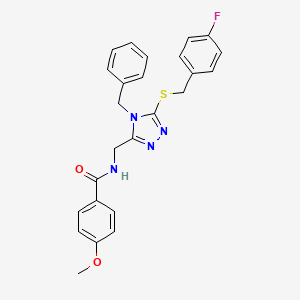

![molecular formula C25H25N3O3S2 B2705369 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 1252818-35-1](/img/structure/B2705369.png)

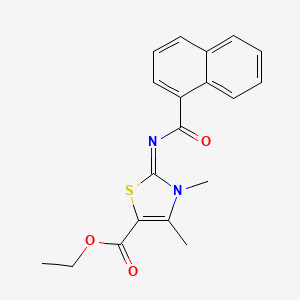

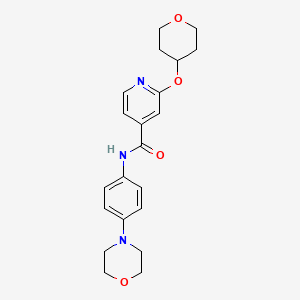

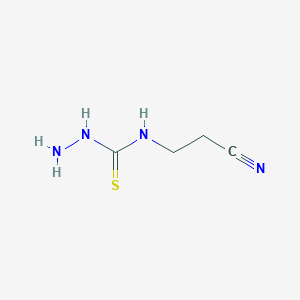

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a ring structure containing sulfur and nitrogen . Thieno[3,2-d]pyrimidines are known to exhibit diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidine core, with various substituents attached to it. These include a 3-methoxybenzyl group, a sulfanyl group, and a 3-phenylpropylacetamide group. The exact structure would need to be determined through techniques such as X-ray crystallography .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique

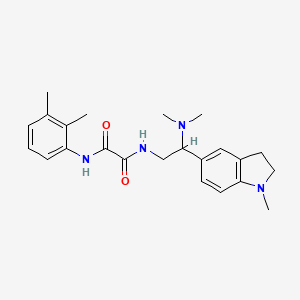

Anticancer Activity Exploration

Research has delved into the synthesis of derivatives related to the given compound, investigating their potential anticancer activity. One study described the design and synthesis of certain derivatives tested for their cytotoxic activity on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the compound's potential as an anticancer agent (Al-Sanea et al., 2020).

Synthesis and Structural Analysis

Another aspect of research has focused on the synthesis of derivatives through complex reactions, providing insights into their structural configurations. For example, the synthesis of 3-sulfanylpropanols containing three consecutive stereocenters via tandem Michael–aldol reaction of enoylthioamides with acetals as a key reaction was detailed, demonstrating the intricate synthesis process and the determination of absolute configuration by X-ray analysis (Kinoshita et al., 2005).

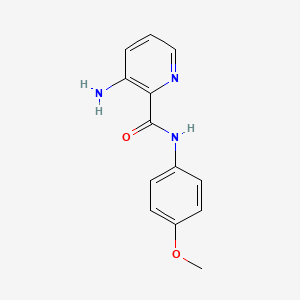

Chemical Modification and Antimicrobial Activity

Studies also explored the chemical modification of related compounds to synthesize derivatives with potent antimicrobial activities. This includes the synthesis of derivatives showing more potent antimicrobial activities against gram-negative bacteria, suggesting a valuable approach to developing new antimicrobial agents (Kishimoto et al., 1984).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2/c1-31-20-11-5-9-19(15-20)16-28-24(30)23-21(12-14-32-23)27-25(28)33-17-22(29)26-13-6-10-18-7-3-2-4-8-18/h2-5,7-9,11-12,14-15H,6,10,13,16-17H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUZSWVRLXSESN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2705288.png)

![[cis-3-Aminocyclohexyl]methanol](/img/structure/B2705290.png)

![1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2705294.png)

![2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2705299.png)

![(E)-N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705301.png)

![3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2705306.png)

![Methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2705307.png)